Unique β-Lactam Core vs. Saturated Analogs
The defining structural feature of 1-(4-nitrobenzoyl)azetidin-2-one is its 2-azetidinone (β-lactam) core, which is absent in its closest commercially available analogs. The comparator 1-(4-nitrobenzoyl)azetidine (CAS 51425-89-9) possesses a saturated azetidine ring, a tertiary amide, and lacks the reactive β-lactam carbonyl [1]. Similarly, 1-(4-nitrobenzoyl)aziridine (CAS 19614-29-0) contains a more strained but non-lactam three-membered ring [2]. This structural distinction is critical for procurement: the target compound's β-lactam ring can undergo nucleophilic ring-opening to form β-amino acid derivatives, a key transformation in the synthesis of β-lactam antibiotics, while the azetidine analog cannot participate in this fundamental reaction [3].
| Evidence Dimension | Core heterocycle and key functional group |
|---|---|
| Target Compound Data | 2-Azetidinone (β-lactam) ring; core contains a cyclic amide (lactam) carbonyl |
| Comparator Or Baseline | 1-(4-Nitrobenzoyl)azetidine (CAS 51425-89-9): Azetidine ring; core contains a tertiary amide. 1-(4-Nitrobenzoyl)aziridine (CAS 19614-29-0): Aziridine ring; core contains a tertiary amide. |
| Quantified Difference | The target compound is the only one in this set that is a β-lactam. |
| Conditions | Structural comparison based on chemical structure (PubChem CID 71413151 vs. CID 591765 vs. CID 29679) |
Why This Matters
For a researcher procuring an intermediate for β-lactam antibiotic synthesis, only the target compound provides the requisite lactam reactivity, making the azetidine and aziridine analogs chemically unsuitable substitutes.
- [1] PubChem. (2025). 1-Azetidinyl p-nitrophenyl ketone. CID 591765. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(p-Nitrobenzoyl)aziridine. CID 29679. National Center for Biotechnology Information. View Source
- [3] Justia Patents. (1987). Process for preparation of azetidinone derivatives. U.S. Patent No. 4,713,452. View Source
